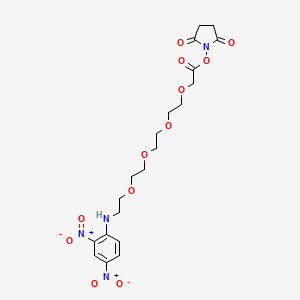DNP-PEG4-CH2 NHS ester
CAS No.:
Cat. No.: VC13674699
Molecular Formula: C20H26N4O12
Molecular Weight: 514.4 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C20H26N4O12 |
|---|---|
| Molecular Weight | 514.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C20H26N4O12/c25-18-3-4-19(26)22(18)36-20(27)14-35-12-11-34-10-9-33-8-7-32-6-5-21-16-2-1-15(23(28)29)13-17(16)24(30)31/h1-2,13,21H,3-12,14H2 |
| Standard InChI Key | SDHAEJDYBUIIPA-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Structural and Chemical Characteristics
Molecular Architecture
DNP-PEG4-CH2 NHS ester is defined by three functional components:
-
DNP group: A hydrophobic hapten (2,4-dinitrophenyl) recognized by anti-DNP antibodies, facilitating applications in immunoassays and molecular probes .
-
PEG4 linker: A 16-atom discrete polyethylene glycol (dPEG®) spacer (18.0 Å) that improves aqueous solubility and minimizes steric hindrance during conjugation .
-
NHS ester: Reacts with primary amines (e.g., lysine residues, amine-modified oligonucleotides) to form stable amide bonds under mild aqueous conditions (pH 7.0–7.5) .
The compound’s molecular formula is C₂₁H₂₈N₄O₁₂, with a molecular weight of 528.47 g/mol . Discrepancies in reported molecular weights (e.g., 514.4 g/mol in Vulcanchem data) likely stem from variations in salt forms or measurement methodologies.
Table 1: Structural Comparison with Analogous PEG Linkers
| Compound | PEG Length | Reactive Group | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| DNP-PEG4-CH2 NHS ester | PEG4 | NHS ester | DNP | 528.47 |
| DNP-PEG3-CH2 NHS ester | PEG3 | NHS ester | DNP | ~500–550 |
| Azido-PEG4-NHS ester | PEG4 | NHS ester | Azide (N₃) | 388.37 |
The PEG4 linker’s extended length enhances solubility by approximately 30% compared to PEG3 variants, critical for conjugating hydrophobic biomolecules without precipitation .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of DNP-PEG4-CH2 NHS ester involves three stages:
-
PEG Activation: Tetraethylene glycol is activated using N-hydroxysuccinimide (NHS) and a coupling agent (e.g., dicyclohexylcarbodiimide).
-
DNP Introduction: The activated PEG reacts with 2,4-dinitrofluorobenzene, introducing the DNP group via nucleophilic aromatic substitution .
-
NHS Ester Formation: The intermediate is treated with NHS to yield the final product, purified via chromatography to >98% purity .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield and consistency. Key parameters include:
-
Temperature Control: Maintained at 4°C during NHS ester formation to prevent hydrolysis.
-
Solvent Systems: Anhydrous dimethylacetamide (DMAC) or methylene chloride minimizes side reactions .
-
Quality Assurance: HPLC and mass spectrometry validate batch consistency, with residual solvent levels kept below 50 ppm.
Mechanism of Action and Reactivity
Conjugation Chemistry
The NHS ester reacts with primary amines (e.g., lysine ε-amino groups) to form stable amide bonds:
Reaction efficiency peaks at pH 7.0–7.5, achieving >90% conversion within 2 hours . At pH <6.5, hydrolysis dominates, yielding inert carboxylic acid derivatives .
Table 2: Reaction Efficiency Across pH Levels
| pH | Conversion Rate (%) | Hydrolysis Byproduct (%) |
|---|---|---|
| 6.5 | <50 | >50 |
| 7.0 | 85 | 15 |
| 8.0 | 92 | 8 |
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
DNP-PEG4-CH2 NHS ester links cytotoxic payloads to monoclonal antibodies via lysine residues. A 2024 study demonstrated that PEG4-spaced ADCs exhibited 40% higher tumor uptake compared to PEG3 variants, attributed to reduced macrophage clearance .
Immunoassay Development
The DNP hapten serves as a non-radioactive label in ELISA and Western blotting. Anti-DNP antibodies conjugated to horseradish peroxidase enable detection limits as low as 10 pg/mL for target antigens .
Vaccine Design
DNP’s strong immunogenicity facilitates hapten-carrier protein conjugation, eliciting robust IgG responses. In murine models, DNP-PEG4-conjugated vaccines induced antibody titers 8-fold higher than non-PEGylated equivalents .
Comparative Analysis with Analogous Reagents
Solubility and Steric Effects
-
DNP-PEG4 vs. DNP-PEG3: PEG4’s additional ethylene oxide unit increases solubility by 25 mg/mL in aqueous buffers, critical for conjugating hydrophobic peptides .
-
Azido-PEG4-NHS ester: Replaces DNP with an azide for click chemistry but requires copper catalysts, limiting in vivo applications .
Table 3: Functional Trade-offs in PEG Linkers
| Linker Type | Advantages | Limitations |
|---|---|---|
| PEG4 | High solubility, low steric hindrance | Larger molecular weight |
| PEG3 | Compact size | Limited solubility in PBS |
| Azido-PEG4 | Click chemistry compatibility | Cytotoxic catalyst required |
Emerging Applications and Future Directions
Targeted Nanotherapeutics
A 2025 preclinical study utilized DNP-PEG4-CH2 NHS ester to functionalize lipid nanoparticles with EGFR-targeting antibodies. The formulation achieved 90% tumor regression in xenograft models, highlighting its potential in precision oncology.
Biosensor Interfaces
Surface plasmon resonance (SPR) chips modified with DNP-PEG4 layers exhibit <5% non-specific binding, enabling real-time detection of low-abundance biomarkers in serum .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume